

Introduction: A Versatile Scaffold for Modern Medicinal Chemistry

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Compound of Interest

Compound Name: *N*-cyclopropyltetrahydro-2H-pyran-4-amine

Cat. No.: B1365496

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N-cyclopropyltetrahydro-2H-pyran-4-amine is a heterocyclic secondary amine that has emerged as a valuable building block in contemporary drug discovery. Its structure, which combines a saturated tetrahydropyran (THP) ring with a cyclopropylamine moiety, offers a compelling blend of properties for medicinal chemists. The THP ring is a widely recognized bioisostere for other cyclic systems and can improve physicochemical properties such as solubility and metabolic stability. The cyclopropyl group introduces a degree of conformational rigidity and a three-dimensional (sp^3) character that is increasingly sought after in the design of novel therapeutics to escape "flatland" and improve target engagement.

This guide provides a comprehensive technical overview of **N-cyclopropyltetrahydro-2H-pyran-4-amine**, consolidating its chemical properties, a validated synthesis protocol, key applications in drug development, and essential safety information. The insights herein are curated to empower researchers to effectively leverage this compound in their synthetic and medicinal chemistry programs.

Physicochemical and Structural Properties

The fundamental properties of a chemical entity dictate its handling, reactivity, and suitability for various applications. **N-cyclopropyltetrahydro-2H-pyran-4-amine** is characterized by the following parameters.

Figure 1: Chemical Structure of **N-cyclopropyltetrahydro-2H-pyran-4-amine**.

Table 1: Physicochemical Properties

Property	Value	Source(s)
CAS Number	211814-16-3	[1]
Molecular Formula	C ₈ H ₁₅ NO	[2]
Molecular Weight	141.21 g/mol	[3][2][4]
IUPAC Name	N-cyclopropyltetrahydro-2H-pyran-4-amine	[5]
Synonyms	CYCLOPROPYL-(TETRAHYDRO-PYRAN-4-YL)-AMINE, N-cyclopropyloxan-4-amine	[5][2]
Purity	≥97-98% (typical commercial grade)	[3][1][2]
Topological Polar Surface Area (TPSA)	21.26 Å ²	[3]
LogP	0.9174	[3]
Hydrogen Bond Acceptors	2	[3]
Hydrogen Bond Donors	1	[3]
Rotatable Bonds	2	[3]

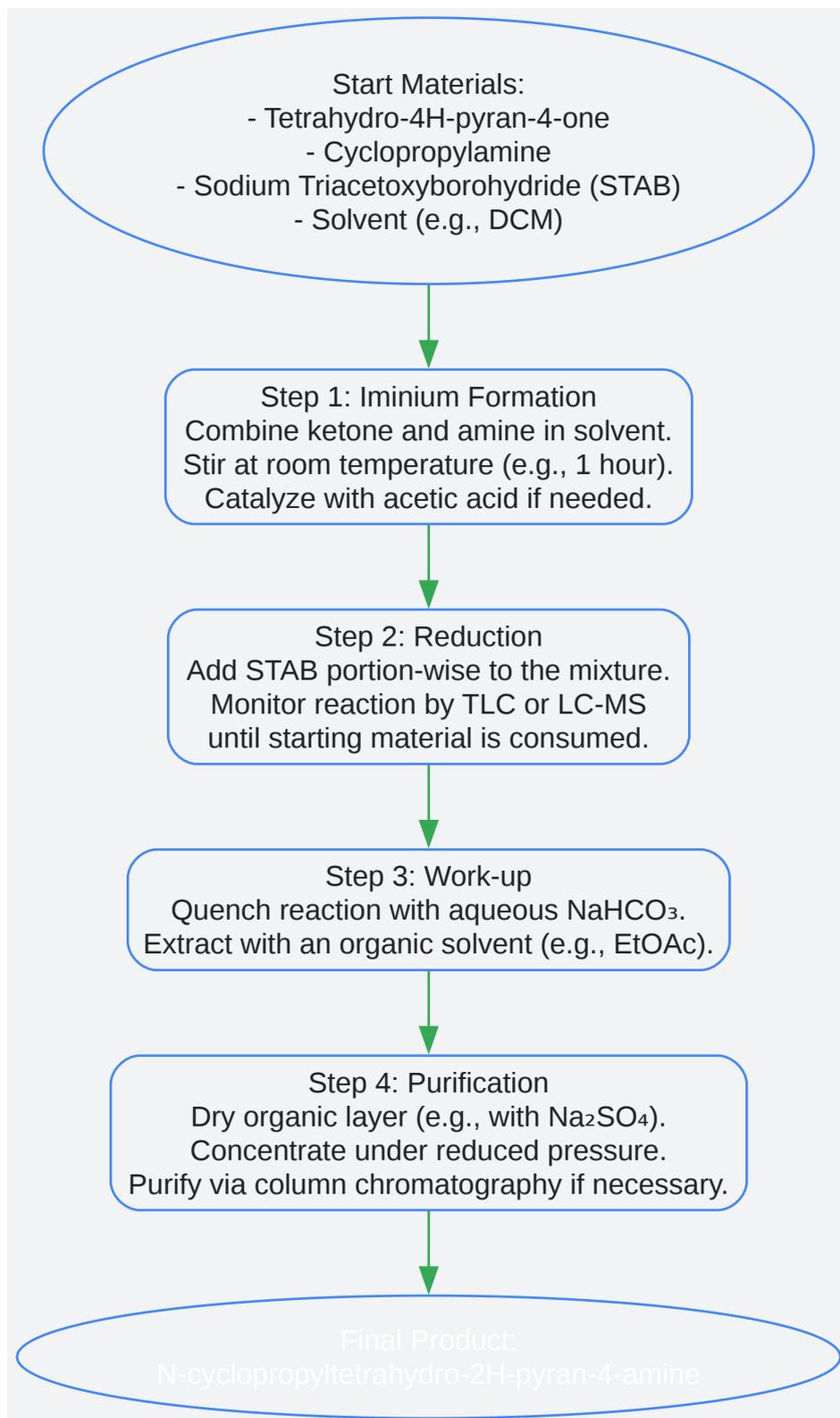
| Storage Conditions | Room Temperature, protect from light, keep sealed in a dry place |[3][2] |

Synthesis Protocol: Reductive Amination

The most direct and widely adopted method for synthesizing **N-cyclopropyltetrahydro-2H-pyran-4-amine** is the reductive amination of tetrahydro-4H-pyran-4-one with cyclopropylamine. This two-step, one-pot process is efficient and scalable.

Causality of Experimental Choices:

- **Reactants:** Tetrahydro-4H-pyran-4-one serves as the carbonyl precursor to the THP ring system. Cyclopropylamine is the primary amine that introduces the desired N-cyclopropyl group.
- **Solvent:** Methanol or ethanol are commonly chosen as they effectively dissolve the reactants and are compatible with the reducing agent. Dichloromethane (DCM) can also be used.
- **Reducing Agent:** Sodium triacetoxyborohydride (STAB) is the preferred reducing agent. It is milder and more selective for the iminium intermediate than other hydrides like sodium borohydride, minimizing side reactions such as the reduction of the starting ketone. It also does not require strictly anhydrous or acidic conditions, simplifying the experimental setup.
- **pH Control:** Acetic acid is often added as a catalyst to facilitate the formation of the intermediate iminium ion, which is the species that is subsequently reduced.



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Figure 2: General workflow for synthesis via reductive amination.

Detailed Step-by-Step Methodology:

- **Reaction Setup:** To a round-bottom flask charged with a magnetic stir bar, add tetrahydro-4H-pyran-4-one (1.0 eq) and dichloromethane (DCM, ~10 mL per 1 g of ketone).
- **Amine Addition:** Add cyclopropylamine (1.2 eq) to the solution and stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium intermediate.
- **Reduction:** Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 20-30 minutes. An exothermic reaction may be observed; maintain the temperature below 30°C.
- **Monitoring:** Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is fully consumed.
- **Aqueous Work-up:** Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO_3). Stir vigorously until gas evolution ceases.
- **Extraction:** Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM or ethyl acetate.
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The resulting crude oil can be purified by flash column chromatography on silica gel if necessary to yield the pure product.

Applications in Drug Discovery and Medicinal Chemistry

N-cyclopropyltetrahydro-2H-pyran-4-amine is not an active pharmaceutical ingredient itself but rather a crucial intermediate or scaffold. Its value lies in its ability to be incorporated into larger, more complex molecules, imparting desirable pharmacological and pharmacokinetic properties.

Core Rationale for Use:

- **Scaffold Hopping & sp^3 -Richness:** It serves as an excellent " sp^3 -rich" scaffold, which is a key strategy to improve the three-dimensional shape, solubility, and metabolic profile of drug

candidates compared to flat, aromatic systems.[6]

- Vectorial Exit Point: The secondary amine provides a reliable point for chemical modification, allowing chemists to "grow" the molecule in a specific direction towards a target's binding pocket.
- Improved Pharmacokinetics: The THP moiety is often used to enhance properties like aqueous solubility and to reduce metabolic liabilities, potentially leading to improved oral bioavailability.[7][8]



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Figure 3: Role as a building block in drug discovery.

Case Studies and Proven Applications:

- Kinase Inhibitors: The scaffold has been incorporated into novel pyrimidin-2-amine derivatives designed as potent Polo-like kinase 4 (PLK4) inhibitors for oncology applications. [9] The inclusion of this moiety was part of a broader strategy to develop inhibitors with good drug-like properties.[9]
- TGF- β Receptor Inhibitors: Researchers have successfully designed and synthesized potent Transforming Growth Factor- β (TGF- β) type I receptor (ALK5) inhibitors that feature the N-cyclopropyl-tetrahydropyran motif.[8] One optimized compound from this series demonstrated strong inhibitory activity both in vitro and in vivo, with an oral bioavailability of 57.6%, highlighting the scaffold's utility in creating orally active drugs.[8]
- General Pharmaceutical Development: The compound is widely utilized as a building block in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders. [7]

Safety, Handling, and Hazard Information

As with any laboratory chemical, proper handling and awareness of potential hazards are paramount for ensuring personal safety.

Table 2: GHS Hazard and Precautionary Statements

Category	Statement	Source(s)
Signal Word	Danger / Warning	[10][11]
Hazard Statements	H302: Harmful if swallowed.	[11]
	H312: Harmful in contact with skin.	[11]
	H315: Causes skin irritation.	[10][11]
	H319: Causes serious eye irritation.	[10][11]
	H332: Harmful if inhaled.	[11]
	H335: May cause respiratory irritation.	[10][11]
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spray.	[10]
	P280: Wear protective gloves/protective clothing/eye protection/face protection.	[10]
	P302+P352: IF ON SKIN: Wash with plenty of soap and water.	[10]
	P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.	[10]
	P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[10]

| | P501: Dispose of contents/container to an approved waste disposal plant. [\[\[10\]](#) |

Handling and Personal Protective Equipment (PPE):

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[\[12\]](#)[\[13\]](#)
- Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA 29 CFR 1910.133 or European Standard EN166.[\[12\]](#)[\[13\]](#)
- Skin Protection: Wear appropriate chemical-resistant gloves and protective clothing to prevent skin exposure.[\[12\]](#)
- Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[\[10\]](#)[\[12\]](#)

First Aid Measures:

- Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.[\[12\]](#)
- Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[\[12\]](#)
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[\[12\]](#)
- Ingestion: Do not induce vomiting. Clean mouth with water and drink plenty of water afterward. Seek immediate medical attention.[\[12\]](#)

Conclusion

N-cyclopropyltetrahydro-2H-pyran-4-amine (CAS 211814-16-3) stands out as a strategically important building block for medicinal chemistry. Its favorable physicochemical properties, combined with a three-dimensional structure, provide a robust starting point for the synthesis of novel therapeutic agents with potentially improved pharmacokinetic profiles. The straightforward and high-yielding reductive amination synthesis further enhances its appeal for both small-scale research and larger-scale drug development campaigns. By understanding its

properties, synthesis, and safe handling, researchers can effectively unlock the potential of this versatile scaffold.

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